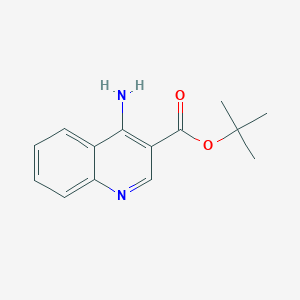
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a phenoxyethyl group, a thiophenyl-substituted cyclopentyl group, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with ethylene oxide under basic conditions to form 2-phenoxyethanol.
Cyclopentyl Intermediate Synthesis: The thiophen-3-yl group is introduced to the cyclopentyl ring through a Friedel-Crafts alkylation reaction, using thiophene and cyclopentyl chloride in the presence of a Lewis acid catalyst.
Urea Formation: The final step involves the reaction of the phenoxyethyl intermediate with the thiophenyl-substituted cyclopentylamine in the presence of phosgene or a suitable isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions: 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiophenyl derivatives.
科学研究应用
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Catalytic Action: In industrial applications, it may act as a catalyst by providing a reactive site for chemical transformations.
相似化合物的比较
1-(2-Phenoxyethyl)-3-(cyclopentylmethyl)urea: Lacks the thiophenyl group, which may affect its reactivity and applications.
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea: Similar structure but with the thiophenyl group in a different position, potentially altering its chemical properties.
Uniqueness: 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to the specific positioning of the thiophenyl group, which can influence its reactivity and interaction with biological targets or catalytic sites.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-18(20-11-12-23-17-6-2-1-3-7-17)21-15-19(9-4-5-10-19)16-8-13-24-14-16/h1-3,6-8,13-14H,4-5,9-12,15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNBTRMUGOMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

![methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2500099.png)
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2500100.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)
![N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2500108.png)
![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/new.no-structure.jpg)
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)
![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)

